1-Chloro-4-(heptyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(heptyloxy)benzene is an organic compound with the molecular formula C13H19ClO It consists of a benzene ring substituted with a chlorine atom at the 1-position and a heptyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(heptyloxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with heptyl alcohol in the presence of a base, such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(heptyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form 1-chloro-4-(heptyloxy)cyclohexane using hydrogenation catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in cyclohexane derivatives.
Scientific Research Applications
1-Chloro-4-(heptyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-(heptyloxy)benzene depends on its chemical interactions. The chlorine atom and heptyloxy group can participate in various reactions, influencing the compound’s reactivity and interactions with other molecules. For example, the chlorine atom can act as a leaving group in substitution reactions, while the heptyloxy group can engage in hydrophobic interactions.
Comparison with Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a heptyloxy group.
1-Chloro-4-ethoxybenzene: Contains an ethoxy group instead of a heptyloxy group.
1-Chloro-4-butoxybenzene: Features a butoxy group instead of a heptyloxy group.
Uniqueness: 1-Chloro-4-(heptyloxy)benzene is unique due to its longer heptyloxy chain, which imparts distinct hydrophobic properties and influences its reactivity and applications compared to shorter alkoxy-substituted analogs.
Properties
IUPAC Name |
1-chloro-4-heptoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYRMBUKZWTDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.